molecular formula C11H11N3O2 B1440092 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1219828-21-3

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1440092
CAS No.: 1219828-21-3
M. Wt: 217.22 g/mol
InChI Key: DDMZLPRKLDCCKX-UHFFFAOYSA-N
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Description

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1219828-21-3) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol, this compound features a 1,3,4-oxadiazole core ring system substituted with an amine group and a 3-(allyloxy)phenyl moiety . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its significant role in the development of novel antimicrobial agents. Recent scientific literature highlights that N-substituted 1,3,4-oxadiazol-2-amine derivatives demonstrate highly potent and broad-spectrum antimycobacterial activity, including efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis , as well as non-tuberculous mycobacteria (NTM) . The mechanism of action for this class of compounds has been experimentally confirmed to involve the disruption of mycobacterial cell wall biosynthesis via the inhibition of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) . This makes such oxadiazole amines a promising new chemotype in the ongoing search for therapeutics against drug-resistant pathogens. The allyloxy substituent in this particular derivative offers potential as a versatile synthetic handle for further chemical modifications and derivatization, supporting its use in structure-activity relationship (SAR) studies and molecular hybridization approaches in drug discovery. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(3-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-6-15-9-5-3-4-8(7-9)10-13-14-11(12)16-10/h2-5,7H,1,6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMZLPRKLDCCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677734
Record name 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219828-21-3
Record name 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Yields and Conditions

Compound Starting Material Cyclization Agent Solvent Base Yield (%) Reference
This compound (analog) 3-(Allyloxy)benzohydrazide p-Toluenesulfonyl chloride DCM Triethylamine 41–100 (depending on substituent)
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine 4-Chlorophenylacetic acid + semicarbazide Phosphorus oxychloride - KOH Moderate to high

The cyclization step's efficiency depends on the electronic nature and steric hindrance of the substituents on the phenyl ring. Electron-donating groups like allyloxy may influence the reaction rate and yield.

Analytical Characterization

  • NMR Spectroscopy:
    ^1H NMR spectra show characteristic signals of the oxadiazole ring protons and the aromatic protons of the substituted phenyl ring. The allyloxy group protons appear as multiplets in the 4.5–6.0 ppm range. The disappearance of hydrazide NH signals confirms successful cyclization.

  • IR Spectroscopy:
    The oxadiazole ring exhibits characteristic C=N stretching vibrations near 1600 cm^-1 and C–O stretches around 1200–1300 cm^-1. The amine group shows N–H stretching bands typically near 3300–3500 cm^-1.

  • Elemental Analysis:
    Confirms the molecular formula and purity of the synthesized compound.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Key Observations
Esterification of 3-(allyloxy)benzoic acid Methanol, H2SO4 (cat.) Reflux >80 Formation of methyl ester
Hydrazinolysis Hydrazine hydrate Reflux 70–90 Formation of hydrazide intermediate
Cyclization p-Toluenesulfonyl chloride, triethylamine, DCM Room temperature to reflux 41–100 Formation of oxadiazole ring
Purification Recrystallization or chromatography - - Confirmed by NMR, IR, elemental analysis

Chemical Reactions Analysis

Types of Reactions

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, leading to changes in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Electron-Withdrawing vs. Electron-Donating Groups
  • 4-Iodophenyl derivative (3j) : Exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 37.83 µM) due to the electron-withdrawing iodine atom, which enhances electrophilic interactions with the enzyme’s active site .
  • 3,4-Dimethoxyphenyl derivative (6h) : Demonstrates significant anticancer activity, attributed to methoxy groups improving solubility and hydrogen-bonding capacity .
Heterocyclic Substituents
  • 5-(Furan-2-yl) derivative : Lower lipophilicity (LogP ~1.6) due to the polar furan ring, which may limit cellular uptake but improve aqueous solubility .
  • 5-(3-Methylthiophen-2-yl) derivative : The sulfur atom in thiophene enhances π-π stacking and electronic interactions, though metabolic stability may be reduced compared to oxadiazoles with oxygen-based substituents .

Physicochemical and Structural Properties

Crystal Packing and Conformation
  • 5-Phenyl-1,3,4-oxadiazol-2-amine : The phenyl ring is inclined at 13.42° relative to the planar oxadiazole core, facilitating intermolecular N–H⋯N hydrogen bonds .
  • Target compound : The allyloxy group’s flexibility may disrupt crystal packing, reducing crystallinity but improving solubility in organic matrices.
Lipophilicity and Solubility
Compound Substituent Predicted LogP Key Feature
3j (4-Iodophenyl) Electron-withdrawing 5.05 High lipophilicity, potent AChE inhibition
6h (3,4-Dimethoxyphenyl) Electron-donating ~2.8 Balanced solubility and activity
Target compound Allyloxy ~3.5 Moderate lipophilicity, flexible chain

Biological Activity

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the oxadiazole class of heterocyclic compounds. Its unique structure, which includes an allyloxy group attached to a phenyl ring, has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : 5-(3-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine
  • Molecular Formula : C11_{11}H11_{11}N3_{3}O2_{2}
  • Molecular Weight : 217.22 g/mol
  • CAS Number : 1219828-21-3

The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. The presence of the allyloxy group is significant as it may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymatic pathways.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The estimated IC50_{50} values for these cell lines are indicative of its potency:

Cell Line IC50_{50} (µM)
HepG26.19
MCF-75.10
HCT116Not specified

These results suggest that the compound could serve as a lead structure for developing new anticancer agents.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Cell Signaling Modulation : Interaction with cellular receptors can alter signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives:

  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties, reducing oxidative stress in cellular models.
  • Anticancer Studies : A comparative study on various oxadiazole derivatives indicated that modifications to the phenyl ring significantly impact anticancer activity. Compounds with electron-donating groups displayed enhanced activity against cancer cell lines compared to those with electron-withdrawing groups.
  • In Vivo Studies : Preliminary in vivo tests using animal models have demonstrated that certain oxadiazole derivatives can reduce tumor growth by inducing apoptosis and inhibiting angiogenesis.

Future Directions

The ongoing research into this compound suggests potential applications in drug development. Further investigations are required to:

  • Optimize synthetic routes for improved yield.
  • Conduct detailed pharmacokinetic and toxicological studies.
  • Explore structural modifications to enhance biological activity and selectivity.

Q & A

Q. What are the common synthetic routes for 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of precursor hydrazides with appropriate reagents. For example, phosphorus oxychloride (POCl₃) under reflux conditions is used to cyclize acylhydrazides into oxadiazoles . Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and reaction time (4–12 hours). Characterization via FT-IR and NMR ensures the formation of the oxadiazole ring and allyloxy substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR : Confirms the presence of C=N (1600–1650 cm⁻¹) and N–H (3100–3300 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Identifies allyloxy protons (δ 4.5–5.5 ppm for CH₂–O and vinyl protons) and oxadiazole carbons (δ 155–165 ppm).
  • Mass spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .

Q. How is the preliminary biological activity of this compound evaluated in anticancer research?

Standard protocols involve one-dose or multi-dose assays against cancer cell lines (e.g., NCI-60 panel). For instance, compounds are tested at 10 µM in a 48-hour exposure, with cell viability measured via SRB or MTT assays. Antioxidant activity is assessed using DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid controls .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

Rational design focuses on substituent effects:

  • Allyloxy group : Replace with bulkier alkoxy chains (e.g., propargyloxy) to improve lipophilicity and membrane penetration.
  • Oxadiazole core : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring to stabilize π-π interactions with biological targets .
  • Amine position : Explore N-methylation to modulate solubility and metabolic stability .

Q. How should researchers address contradictions in biological data between in vitro and in vivo models?

Discrepancies may arise from bioavailability or metabolic degradation. Strategies include:

  • Pharmacokinetic studies : Measure plasma half-life and tissue distribution.
  • Prodrug design : Mask the amine group with acetyl or PEGylated moieties to enhance stability.
  • Dose-response refinement : Replace one-dose assays (prone to false negatives) with multi-dose protocols (e.g., 0.1–100 µM) to establish accurate IC₅₀ values .

Q. What computational methods are suitable for studying the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to receptors like EGFR or tubulin. Key steps:

  • Prepare the ligand (optimize geometry via DFT at B3LYP/6-31G* level).
  • Select a crystal structure (e.g., PDB ID 1M17) and define active-site residues.
  • Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .

Q. How does single-crystal X-ray diffraction clarify the compound’s stereoelectronic properties?

X-ray crystallography at 291 K resolves bond lengths (C–N: ~1.32 Å, C–O: ~1.23 Å) and dihedral angles between the oxadiazole and phenyl rings. Hydrogen-bonding networks (N–H⋯N, d = 2.8–3.0 Å) reveal supramolecular packing, which correlates with solubility and crystallinity .

Q. What strategies inform structure-activity relationship (SAR) analysis for derivatives of this compound?

SAR relies on systematic variation and bioassay correlation:

  • Substituent libraries : Synthesize analogs with halogens, alkyl, or heteroaryl groups at the phenyl ring.
  • 3D-QSAR : Use CoMFA/CoMSIA models to map electrostatic and steric fields to activity.
  • Meta-analysis : Compare IC₅₀ trends across cell lines (e.g., leukemia vs. solid tumors) to identify target selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine

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